4-Bromo-4'-methoxybenzophenone molecular weight and formula
4-Bromo-4'-methoxybenzophenone molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-4'-methoxybenzophenone: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-4'-methoxybenzophenone is a diaryl ketone that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized by its benzophenone core functionalized with a bromine atom and a methoxy group at the para positions of its respective phenyl rings, this compound offers a unique combination of reactivity and structural stability. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the methoxy group and the core ketone moiety influence the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, methods for its characterization, and a discussion of its significant applications in drug development and materials science.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of 4-Bromo-4'-methoxybenzophenone is essential for its effective use in a laboratory setting. These properties dictate its reactivity, solubility, and appropriate handling procedures.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone[1][2] |
| CAS Number | 54118-75-1[1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO₂[1][2][4] |
| Molecular Weight | 291.14 g/mol [1][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br[2] |
| InChI Key | VFMPCNWWYIQPCN-UHFFFAOYSA-N[1][2] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-153 °C | [2] |
| 160-161 °C | [3] | |
| Boiling Point | 393.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [3] |
Note on Melting Point Discrepancy: The observed range in melting points may be attributed to differences in crystalline purity or the analytical method used for determination. Researchers should consider purifying the material if the melting point is broad or lower than the higher reported values.
Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing 4-Bromo-4'-methoxybenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is highly efficient for forming the carbon-carbon bond between the anisole ring and the acyl carbon.
Causality of Experimental Choice: The choice of Friedel-Crafts acylation is dictated by its reliability and high yields for aromatic ketones. Anisole (methoxybenzene) is an activated aromatic ring due to the electron-donating nature of the methoxy group, making it highly susceptible to acylation, primarily at the para position due to steric hindrance at the ortho positions. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion necessary to overcome the aromaticity of the anisole ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-4'-methoxybenzophenone.
Detailed Experimental Protocol
This protocol is adapted from analogous Friedel-Crafts acylation procedures.[5][6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 2.0 L). Cool the flask to 0°C in an ice bath.
-
Addition of Reactants: Add anisole (1.03 mol) to the DCM. In a separate, dry container, weigh 4-bromobenzoyl chloride (0.82 mol) and dissolve it in a minimal amount of anhydrous DCM before adding it to the dropping funnel.
-
Catalyst Addition: Under a steady stream of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.03 mol) to the stirred anisole solution. Causality: Portion-wise addition is crucial to control the initial exotherm of the reaction.
-
Acylation: Begin the slow, dropwise addition of the 4-bromobenzoyl chloride solution from the dropping funnel to the reaction mixture over 30-45 minutes. Maintain the temperature at 0°C during addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.
-
Quenching (Self-Validation Step): Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 20% hydrochloric acid (1500 mL). This hydrolyzes the aluminum complexes and quenches the reaction. Successful quenching is visually confirmed by the dissolution of solids and formation of two distinct liquid layers.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM (2 x 750 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 4-Bromo-4'-methoxybenzophenone as a white to off-white solid.
Spectroscopic Characterization
Post-synthesis, structural confirmation is paramount. Spectroscopic methods provide definitive evidence of the compound's identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected absorption peaks are summarized below, based on data for analogous compounds.[7]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | Stretch | ~1655-1665 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250-1260 |
| Aromatic C=C | Stretch | ~1585, ~1445 |
| Aromatic C-H | Stretch | ~3060-3100 |
| C-Br | Stretch | ~680-700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be more shielded (upfield) compared to those on the bromo-substituted ring. A characteristic singlet integrating to three protons will appear around 3.8-3.9 ppm for the methoxy (-OCH₃) group.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 195 ppm. It will also display signals for the 12 aromatic carbons and one signal for the methoxy carbon around 55 ppm. The carbon directly attached to the bromine atom will show a characteristic shift due to the halogen's influence.[7]
Applications in Research and Drug Development
4-Bromo-4'-methoxybenzophenone is not typically an end-product but rather a versatile building block, valued for the distinct reactivity of its functional groups.
Role as a Versatile Synthetic Intermediate
The true utility of this compound lies in its capacity for further chemical transformation. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The benzophenone scaffold itself is a common motif in bioactive molecules, and this compound provides a direct entry point for creating derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[8] It is also explicitly listed as a building block for protein degraders (e.g., PROTACs), where it can be used to construct linkers or parts of the final molecule.[4]
Synthetic Utility Diagram
Caption: Key synthetic transformations of 4-Bromo-4'-methoxybenzophenone.
Photochemical and Materials Science Applications
The benzophenone core is a well-known photosensitizer.[9] Upon absorption of UV light, it can be excited to a triplet state, making it useful as a photoinitiator for polymerization reactions or in photochemical studies. While the substituents modify its absorption profile, the fundamental photochemical reactivity remains, making it a valuable precursor for creating novel photoactive materials.[9]
Safety and Handling
4-Bromo-4'-methoxybenzophenone is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | GHS07 (Exclamation Mark)[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark)[2] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark)[2] |
Precautionary Measures:
-
Use only in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
References
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PubChem. (n.d.). 4-Bromo-4'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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HDH Chemicals. (n.d.). 4-Bromo-4'-methoxybenzophenone, min 98%, 1 gram. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-4'-methoxybenzophenone (C14H11BrO2). Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromo-benzophenone. Retrieved from [Link]
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NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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Akran, M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. Retrieved from [Link]
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